molecular formula C8H8N4 B116804 4-Pyridin-4-yl-2H-pyrazol-3-ylamine CAS No. 216661-87-9

4-Pyridin-4-yl-2H-pyrazol-3-ylamine

Cat. No. B116804
M. Wt: 160.18 g/mol
InChI Key: MDKZAJFENNTSET-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-2H-pyrazol-3-ylamine is a chemical compound with the CAS Number: 216661-87-9 . It has a molecular weight of 160.18 and its IUPAC name is 4-(4-pyridinyl)-1H-pyrazol-5-ylamine .


Molecular Structure Analysis

The InChI code for 4-Pyridin-4-yl-2H-pyrazol-3-ylamine is 1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H, (H3,9,11,12) . The InChI key is MDKZAJFENNTSET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound 4-Pyridin-4-yl-2H-pyrazol-3-ylamine has a molecular weight of 160.18 .

Scientific Research Applications

Metal-binding Properties

The compound has been used in the synthesis of ligands with metal-binding domains. For instance, 4-bis(pyrid-2-ylmethyl)aminomethyl-2,6-bis(pyrazol-1-yl)pyridine, a derivative of 4-Pyridin-4-yl-2H-pyrazol-3-ylamine, demonstrates significant metal-binding properties, particularly with palladium and platinum, as established by NMR spectroscopy (Tovee et al., 2010).

Synthesis and Coordination Chemistry

The compound has been utilized in the synthesis and complex chemistry of luminescent lanthanide compounds and iron complexes. These applications include biological sensing and thermal and photochemical spin-state transitions (Halcrow, 2005).

Antioxidant, Antitumor, and Antimicrobial Activities

Various pyrazolopyridine derivatives, including those synthesized from 4-Pyridin-4-yl-2H-pyrazol-3-ylamine, have shown significant antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis techniques have been employed to create these derivatives, which displayed high activity in different biological assays (El‐Borai et al., 2013).

Spectroscopic and Structural Investigations

The compound has been the subject of detailed spectroscopic and structural studies, including Density Functional Theory (DFT) computations, which aid in understanding its potential in drug discovery. Its interaction with enzymes, such as multidrug resistance proteins, has been explored, suggesting pharmaceutical relevance (Kumar et al., 2020).

Developments in Chemistry and Catalysis

Recent advances include the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centers into biomedical sensors. Additionally, its derivatives have been used in the self-assembly of functional soft materials and surface structures, and in catalysis (Halcrow, 2014).

Photoinduced Proton Transfer

The compound exhibits unique photoreactive properties, such as excited-state intramolecular and intermolecular double-proton transfer, which have been studied using spectroscopic methods and quantum chemical computations (Vetokhina et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-pyridin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKZAJFENNTSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587539
Record name 4-(Pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-yl-2H-pyrazol-3-ylamine

CAS RN

216661-87-9
Record name 4-(Pyridin-4-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-PYRIDINYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kumar - Journal of Heterocyclic Chemistry, 2022 - Wiley Online Library
… A model reaction was optimized treating 4-pyridin-4-yl-2H-pyrazol-3-ylamine 32 with a commercially available 2-arylmalondialdehyde 33 using 5% AcOH/EtOH as a solvent mixture at …
Number of citations: 9 onlinelibrary.wiley.com

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